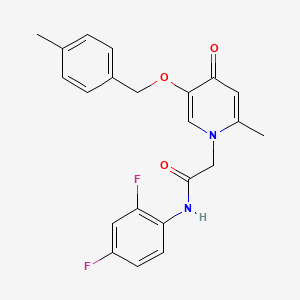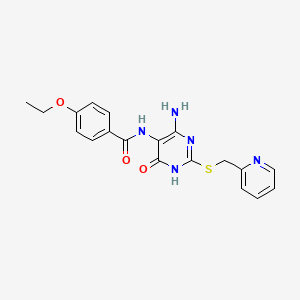
7-chloro-3-(2,4-dichloro-5-isopropoxyphenyl)-2-(methylsulfanyl)-4(3H)-quinazolinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-chloro-3-(2,4-dichloro-5-isopropoxyphenyl)-2-(methylsulfanyl)-4(3H)-quinazolinone is a useful research compound. Its molecular formula is C18H15Cl3N2O2S and its molecular weight is 429.74. The purity is usually 95%.
BenchChem offers high-quality 7-chloro-3-(2,4-dichloro-5-isopropoxyphenyl)-2-(methylsulfanyl)-4(3H)-quinazolinone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-chloro-3-(2,4-dichloro-5-isopropoxyphenyl)-2-(methylsulfanyl)-4(3H)-quinazolinone including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Biological Activities and Analgesic Properties
- Quinazolinone derivatives exhibit a range of biological activities, such as antibacterial, antifungal, antitubercular, antiviral, anticancer, antihypertensive, diuretic, antimicrobial, pesticidal, anticonvulsant, anaesthetic, sedative, anti-malarial, and anti-diabetic properties. Notably, certain compounds in this category have shown significant analgesic activity, suggesting their potential use in pain management (Osarumwense, 2023).
Antibacterial Agents
- Synthesis of 7-chloro-2,3-disubstituted-4(3H)-quinazolinones, including variations like 7-chloro-3-(2,4-dichloro-5-isopropoxyphenyl)-2-(methylsulfanyl)-4(3H)-quinazolinone, has been explored for their potential as antibacterial agents. These compounds have shown promising interactions with DNA gyrase protein, a key target in bacterial inhibition (Mahato et al., 2015).
Non-Ulcerogenic Anti-Inflammatory Agents
- Some quinazolinone derivatives, particularly those with methyl sulfonyl substitution, have exhibited promising anti-inflammatory activity. These compounds are also characterized by their gastric safety, meaning they do not induce ulcers like some conventional anti-inflammatory drugs (Manivannan & Chaturvedi, 2011).
Corrosion Inhibition
- Quinazolinone derivatives have been investigated as corrosion inhibitors for mild steel in acidic media. This application is significant for industrial purposes where corrosion resistance is crucial (Errahmany et al., 2020).
Hypolipidemic Activities
- Certain 4(3H)-quinazolinone derivatives have been synthesized and evaluated for their hypolipidemic activities. These compounds have shown potential in lowering triglyceride and cholesterol levels, which could be beneficial in treating conditions like hyperlipidemia (Kurogi et al., 1996).
Propriétés
IUPAC Name |
7-chloro-3-(2,4-dichloro-5-propan-2-yloxyphenyl)-2-methylsulfanylquinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15Cl3N2O2S/c1-9(2)25-16-8-15(12(20)7-13(16)21)23-17(24)11-5-4-10(19)6-14(11)22-18(23)26-3/h4-9H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZPXKKWDNPBDRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C(=C1)N2C(=O)C3=C(C=C(C=C3)Cl)N=C2SC)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15Cl3N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-chloro-3-(2,4-dichloro-5-isopropoxyphenyl)-2-(methylsulfanyl)-4(3H)-quinazolinone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Chloro-3-{[2-(4-fluorophenyl)ethyl]sulfamoyl}benzoic acid](/img/structure/B3016622.png)
![4-(4-fluorobenzyl)-1-((4-(2-oxopyrrolidin-1-yl)benzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B3016623.png)
![3-hydroxy-1-(4-methoxyphenyl)-3-(4-nitrophenyl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B3016624.png)
![7-(tert-butyl)-1-methyl-3-phenethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B3016627.png)
![N-(3-chlorophenyl)-2-(2-(furan-2-yl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide](/img/structure/B3016628.png)
![N~4~-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[6-(3-methylpiperidino)-4-pyrimidinyl]-1H-imidazole-4-carboxamide](/img/structure/B3016630.png)
![N-[(furan-2-yl)methyl]-11-methyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-3-amine](/img/structure/B3016631.png)





